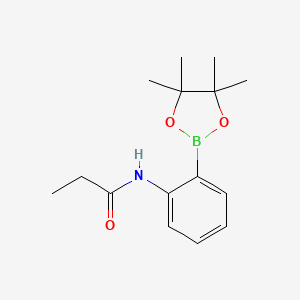

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is an organic compound featuring a boronic acid derivative and an amide functional group

Synthetic Routes and Reaction Conditions:

Miyaura Borylation Reaction: This method involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under an inert atmosphere at elevated temperatures.

Amidation Reaction: The resulting boronic acid derivative can then undergo amidation with propionic acid or its derivatives to form the target compound. This reaction is often carried out using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes. Large-scale reactors and optimized reaction conditions are employed to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be performed to convert the boronic acid to boronic alcohols.

Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Boronic Alcohols: Resulting from reduction reactions.

Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: This compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biologically active compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in studying carbohydrate-protein interactions.

Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a candidate for designing new therapeutic agents.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various chemicals, including polymers and agrochemicals.

Mecanismo De Acción

The mechanism by which N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or pseudohalide to form a new carbon-carbon bond. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness: N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is unique due to its specific combination of a boronic acid group and a propionamide moiety

Actividad Biológica

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is a compound that integrates a dioxaborolane moiety into its structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The unique properties of the dioxaborolane group contribute to its reactivity and interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C15H22BNO3. The structure features a propionamide group linked to a phenyl ring that is substituted with a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane enhances its electrophilic character, making it a candidate for various biological interactions.

Biological Activity

Research indicates that compounds containing dioxaborolane structures exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that dioxaborolanes can inhibit cancer cell proliferation. For instance, derivatives of dioxaborolane have been evaluated for their ability to induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial strains and fungi .

- Enzyme Inhibition : Dioxaborolanes are known to interact with enzymes through boron coordination. This interaction can lead to inhibition of key metabolic pathways in pathogens or cancer cells .

Case Studies

- Antitumor Efficacy : A study by Hatayama & Okuno (2012) explored the antitumor properties of related dioxaborolane compounds. They found that these compounds could effectively reduce tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Testing : Research conducted on various dioxaborolane derivatives demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis .

The biological activity of this compound can be attributed to its ability to form complexes with biological targets:

- Reactivity with Nucleophiles : The boron atom in the dioxaborolane can form stable complexes with nucleophiles such as amino acids and nucleotides . This property is crucial for enzyme inhibition.

- Electrophilic Character : The polarized π-system within the compound allows for effective interaction with electron-rich sites in biomolecules . This characteristic enhances its potential as an inhibitor or modulator of biological processes.

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-6-13(18)17-12-10-8-7-9-11(12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGMWIOQGSQJFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.